5-Iodo-3-methylidenepyridin-2-one
Description
5-Iodo-3-methylidenepyridin-2-one is a pyridine derivative characterized by a pyridin-2-one core (a six-membered aromatic ring with a ketone at position 2). The compound features an iodine atom at position 5 and a methylidene group (=CH₂) at position 3. Pyridinones are of interest in medicinal and radiopharmaceutical chemistry due to their hydrogen-bonding capabilities and metabolic stability .
Properties
Molecular Formula |
C6H4INO |
|---|---|
Molecular Weight |
233.01 g/mol |
IUPAC Name |
5-iodo-3-methylidenepyridin-2-one |
InChI |
InChI=1S/C6H4INO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H2 |
InChI Key |
WQNXEJDZVJOZSO-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=C(C=NC1=O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-methylidenepyridin-2-one typically involves the iodination of a suitable pyridine precursor. One common method includes the reaction of 3-methylidenepyridin-2-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for 5-Iodo-3-methylidenepyridin-2-one may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3-methylidenepyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can remove the iodine substituent, yielding 3-methylidenepyridin-2-one.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and deiodinated pyridine compounds.
Scientific Research Applications
5-Iodo-3-methylidenepyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Iodo-3-methylidenepyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine substituent can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The methylene group at the 3-position also plays a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural differences between 5-Iodo-3-methylidenepyridin-2-one and related pyridine derivatives:
Reactivity and Electronic Effects
- The iodine at C5 is electron-withdrawing, which could activate the ring for electrophilic substitution at meta/para positions.
- 3-Iodo-5-methylpyridin-2-ol : The hydroxyl group at C2 increases acidity (pKa ~8-10) compared to the ketone in the target compound. This enhances hydrogen-bonding capacity, useful in coordination chemistry .
- SIPC (5-Iodo-3-pyridinecarboxylate) : The carboxylate group at C3 contributes to a positive charge under physiological conditions, improving cellular retention in radiopharmaceutical applications. This contrasts with the neutral methylidene group in the target compound .
Research Findings and Gaps
- Key Contrasts :
- SIPC’s carboxylate group enhances radiopharmaceutical efficacy, whereas the methylidene group in the target compound may limit charge-based retention .
- Substituent position (iodo at C3 vs. C5) significantly alters electronic effects. For example, iodo at C5 (as in the target) directs electrophilic substitution differently than at C3 .
- Unanswered Questions: Experimental data on the target compound’s solubility, stability, and reactivity are absent in the provided evidence.
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